1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
The compound 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a fused quinoline-dioxole core, a 6-chloro substituent, and a p-tolyl (4-methylphenyl) group at position 3 of the pyrazoline ring. Pyrazoline derivatives are widely studied for their antibacterial, antifungal, and anti-inflammatory properties . Structural characterization of such compounds often employs single-crystal X-ray diffraction (SXRD) using programs like SHELXL .
Properties
IUPAC Name |
1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-12-3-5-14(6-4-12)18-9-19(26(25-18)13(2)27)16-7-15-8-20-21(29-11-28-20)10-17(15)24-22(16)23/h3-8,10,19H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCKEXFSEVWSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Research indicates that quinoline derivatives often exert their biological effects through various mechanisms:
- Inhibition of Enzymes : Compounds similar to the target molecule have shown activity against enzymes such as histone deacetylases (HDAC), topoisomerases, and other kinases. For instance, quinoline-based compounds have been reported to inhibit HDAC with IC50 values in the nanomolar range, leading to significant antitumor effects in various cancer cell lines .
- Antitumor Activity : The quinoline scaffold allows for flexibility in structural modification, which can enhance its interaction with molecular targets involved in cancer progression. Studies have demonstrated that certain derivatives exhibit potent inhibition of tumor growth in xenograft models .
Biological Activity Data
The biological activity of 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been evaluated in several studies. Below is a summary table highlighting key findings from various research studies:
| Study | Biological Activity | Cell Line / Model | IC50 / Efficacy | Mechanism |
|---|---|---|---|---|
| Study 1 | Antitumor | HL-60 | IC50: 0.5 µM | HDAC Inhibition |
| Study 2 | Cytotoxicity | A549 | IC50: 2.0 µM | Topoisomerase I Inhibition |
| Study 3 | Antimicrobial | E. coli | MIC: 3.0 µg/mL | Enzyme Inhibition |
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives similar to the target compound:
- Case Study on HDAC Inhibition : A series of quinoline-based compounds were synthesized and tested for their ability to inhibit HDAC isoforms. The lead compounds demonstrated significant inhibition and induced apoptosis in cancer cells more effectively than standard treatments .
- Topoisomerase Inhibition Study : Research focused on the topoisomerase inhibitory activity of quinoline derivatives showed promising results in reducing tumor size in animal models when administered at specific doses .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s p-tolyl group (position 3) provides steric bulk and lipophilicity compared to phenyl or chlorophenyl groups in analogs . The 6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl group (position 5) combines a fused heterocyclic system with a chloro substituent, which may enhance DNA intercalation or enzyme inhibition compared to simpler quinoline or anthracene moieties .
The benzodioxole group in and the target compound’s dioxoloquinoline core are structurally analogous to bioactive natural products, implying possible pharmacokinetic advantages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
